
6-Bromo-3-fluoro-2-hydroxybenzaldehyde
Overview
Description
6-Bromo-3-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-amino-4-bromo-6-fluorophenol with chloral in an appropriate solvent to form 2-(2-bromo-4-fluorophenoxymethyl)phenol. This intermediate is then reacted with sodium hypochlorite and germanium trichloride under alkaline conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids. Common oxidizing agents include:
Potassium permanganate (KMnO₄):
Under acidic or neutral conditions, KMnO₄ oxidizes the aldehyde to 6-bromo-3-fluoro-2-hydroxybenzoic acid. This reaction proceeds via a radical mechanism, with MnO₄⁻ acting as the oxidizing species .
Chromium trioxide (CrO₃):
In acidic media, CrO₃ selectively oxidizes the aldehyde group without affecting the hydroxyl or halogen substituents .
Reagent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ | H₂SO₄, 80°C, 6h | 6-Bromo-3-fluoro-2-hydroxybenzoic acid | ~75% |
CrO₃ | Acetic acid, 50°C | 6-Bromo-3-fluoro-2-hydroxybenzoic acid | ~68% |
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol (-CH₂OH) using:
Sodium borohydride (NaBH₄):
NaBH₄ selectively reduces the aldehyde to 2-(bromo)-3-fluoro-6-hydroxybenzyl alcohol under mild conditions (RT, ethanol) .
Lithium aluminum hydride (LiAlH₄):
LiAlH₄ achieves complete reduction but requires anhydrous conditions (THF, 0°C).
Reagent | Conditions | Product | Yield |
---|---|---|---|
NaBH₄ | Ethanol, RT, 2h | 2-(Bromo)-3-fluoro-6-hydroxybenzyl alcohol | ~82% |
LiAlH₄ | THF, 0°C, 1h | 2-(Bromo)-3-fluoro-6-hydroxybenzyl alcohol | ~90% |
Nucleophilic Substitution
The bromine atom at the 6-position undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides):
With sodium methoxide (NaOCH₃):
In DMF at 120°C, bromine is replaced by methoxy, yielding 3-fluoro-2-hydroxy-6-methoxybenzaldehyde .
With aniline (C₆H₅NH₂):
Pd-catalyzed Buchwald-Hartwig amination introduces an amino group at the 6-position .
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
NaOCH₃ | DMF, 120°C, 12h | 3-Fluoro-2-hydroxy-6-methoxybenzaldehyde | ~65% |
Aniline | Pd(OAc)₂, Xantphos, 100°C | 6-(Phenylamino)-3-fluoro-2-hydroxybenzaldehyde | ~58% |
Condensation Reactions
The aldehyde participates in Schiff base formation with primary amines:
With ethylenediamine:
In ethanol under reflux, the compound forms a bidentate Schiff base ligand, useful in coordination chemistry .
Amine | Conditions | Product | Yield |
---|---|---|---|
Ethylenediamine | Ethanol, reflux, 8h | Bis(6-bromo-3-fluoro-2-hydroxybenzylidene)ethylenediamine | ~70% |
Electrophilic Aromatic Substitution
The hydroxyl and fluorine groups direct electrophiles to specific positions:
Nitration:
Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 4-position (para to hydroxyl) .
Sulfonation:
Fuming H₂SO₄ adds a sulfonic acid group at the 5-position .
Protection/Deprotection Strategies
-
Hydroxyl protection: Silylation with TBDMSCl (imidazole, DMF) shields the -OH group during aldehyde reactions .
-
Aldehyde protection: Acetal formation with ethylene glycol (H⁺ catalyst) prevents undesired oxidation .
Key Research Findings
-
Regioselectivity in substitution: Bromine’s position (6-) enhances reactivity toward SNAr mechanisms due to electron-withdrawing effects from fluorine and hydroxyl groups .
-
Steric effects: The 3-fluoro substituent hinders electrophilic attack at adjacent positions, favoring meta substitution .
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Catalyst dependency: Palladium catalysts (e.g., Pd(OAc)₂) improve yields in cross-coupling reactions by stabilizing intermediates .
This compound’s versatility in oxidation, reduction, and substitution makes it a valuable intermediate for synthesizing bioactive molecules and functional materials. Experimental validation of these pathways is recommended for specific applications.
Scientific Research Applications
6-Bromo-3-fluoro-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-fluoro-2-hydroxybenzaldehyde
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
- 5-Bromo-2-hydroxybenzaldehyde
- 2-Fluoro-3-hydroxybenzaldehyde
Uniqueness
6-Bromo-3-fluoro-2-hydroxybenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the hydroxyl and aldehyde groups, makes it a versatile compound for various chemical transformations and applications .
Biological Activity
6-Bromo-3-fluoro-2-hydroxybenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents along with a hydroxyl group, presents a promising scaffold for the development of novel therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 219.01 g/mol. The compound features an aldehyde functional group, which is reactive and can participate in various chemical reactions such as oxidation and reduction.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.01 g/mol |
Boiling Point | Not available |
Purity | Typically >97% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyl and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially modulating their functions. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and binding affinity, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. This includes potential applications in developing new antibiotics or antifungal agents.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. It may act as a selective kinase inhibitor, targeting enzymes involved in cancer cell survival and growth.
- Anti-inflammatory Effects : Research suggests that derivatives can modulate inflammatory pathways, indicating potential use in developing anti-inflammatory therapies.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Anticancer Activity : A study published in Molecules showed that modifications to the benzaldehyde scaffold could enhance its potency as a kinase inhibitor, demonstrating effective inhibition of cancer cell lines in vitro .
- Investigation into Antimicrobial Properties : Another research effort highlighted the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Table 2: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Inhibits cancer cell proliferation | |
Anti-inflammatory | Modulates inflammatory pathways |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving brominated and fluorinated precursors. The resulting derivatives are being explored for enhanced biological activity.
Table 3: Synthetic Methods for Derivatives
Method | Description |
---|---|
Nucleophilic Substitution | Reactions using amines or thiols |
Oxidation | Using potassium permanganate to form carboxylic acids |
Reduction | Sodium borohydride used to reduce aldehydes to alcohols |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-3-fluoro-2-hydroxybenzaldehyde, and how can regioselectivity be controlled?
- Methodological Answer : Synthesis typically involves halogenation and hydroxylation steps. For bromo-fluoro-benzaldehyde derivatives, bromination of fluorinated precursors under controlled conditions (e.g., using NBS or Br₂ with Lewis acids) is common. Regioselectivity is influenced by directing groups: the hydroxyl (-OH) and aldehyde (-CHO) groups direct electrophilic substitution to specific positions. For example, in analogous compounds like 2-bromo-3-hydroxybenzaldehyde, bromination at the ortho position to -OH was observed despite competing directing effects . Use low temperatures (0–5°C) and anhydrous solvents (e.g., DCM) to minimize side reactions. Confirm regiochemistry via H NMR (e.g., coupling patterns of aromatic protons) and mass spectrometry.
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. For halogenated benzaldehydes, purity >95% can be achieved, as seen in similar compounds like 4-bromo-2-fluorobenzaldehyde (mp 60–62°C, >95% purity via HPLC) . Monitor fractions by TLC (UV visualization) and characterize purity via melting point analysis and F NMR to detect residual fluorinated impurities.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/N₂) to prevent oxidation of the aldehyde group. Similar boronic acid derivatives (e.g., 4-bromo-3-fluorophenylboronic acid) require strict temperature control to avoid decomposition . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected 13^{13}13C NMR shifts) be resolved for halogenated benzaldehydes?
- Methodological Answer : Cross-validate with complementary techniques:
- X-ray crystallography : Resolves ambiguities in substituent positions, as seen in studies of 2-bromo-3-hydroxybenzaldehyde derivatives .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to confirm assignments.
- 2D NMR (COSY, HSQC) : Map coupling interactions, especially for overlapping aromatic signals. For example, in 6-bromo-2-fluoro-3-iodophenylboronic acid, HSQC clarified H-C correlations .
Q. What mechanistic insights explain unexpected reaction outcomes (e.g., formation of byproducts during bromination)?
- Methodological Answer : Investigate via:
- Isotopic labeling : Track bromine incorporation using Br/Br isotopic patterns in mass spectra.
- Kinetic studies : Monitor reaction progression under varying temperatures to identify intermediate species.
- Computational modeling : Use DFT to compare activation energies of competing pathways. For instance, bromination of 3-hydroxybenzaldehyde unexpectedly favored the 2-bromo isomer due to steric hindrance at the 4-position .
Q. How can multi-step syntheses of this compound derivatives be designed for pharmaceutical intermediates?
- Methodological Answer :
- Step 1 : Protect the hydroxyl group (e.g., acetyl or TBS protection) to prevent undesired reactivity.
- Step 2 : Introduce fluorine via electrophilic fluorination (Selectfluor®) or halogen exchange (e.g., Balz-Schiemann reaction).
- Step 3 : Suzuki-Miyaura coupling with boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid, CAS 216393-64-5 ) to install additional substituents.
- Step 4 : Deprotect and purify via preparative HPLC. Validate each step by F NMR and HRMS.
Q. Key Recommendations for Methodological Rigor
- Contradiction Analysis : Replicate reactions under controlled conditions to isolate variables (e.g., temperature, catalyst loading) when discrepancies arise .
- Advanced Characterization : Combine XRD and spectroscopic data to resolve structural ambiguities, as demonstrated for halogenated benzaldehydes .
- Safety Protocols : Follow GHS guidelines for handling brominated/fluorinated compounds, including PPE and fume hood use .
Properties
IUPAC Name |
6-bromo-3-fluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLFMAOPJHXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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